chemical and physical properties of ethyl 2,3,5-trifluoro-4-hydroxybenzoate
chemical and physical properties of ethyl 2,3,5-trifluoro-4-hydroxybenzoate
An In-Depth Technical Guide to Ethyl 2,3,5-Trifluoro-4-Hydroxybenzoate for Advanced Research
Introduction: Ethyl 2,3,5-trifluoro-4-hydroxybenzoate is a highly functionalized aromatic compound of significant interest to the pharmaceutical and materials science sectors. Its structure, featuring a trifluorinated benzene ring coupled with hydroxyl and ethyl ester moieties, offers a unique combination of properties. The electron-withdrawing nature of the fluorine atoms significantly influences the acidity of the phenolic proton and the reactivity of the aromatic ring, while the ester group provides a handle for further synthetic modification. This guide provides a comprehensive overview of its chemical and physical properties, a validated synthesis protocol, detailed characterization methodologies, and an exploration of its potential applications for researchers, chemists, and drug development professionals.
Part 1: Core Physicochemical Properties
A thorough understanding of a compound's fundamental properties is the bedrock of its application. The key physicochemical data for Ethyl 2,3,5-Trifluoro-4-Hydroxybenzoate are summarized below. These values are critical for reaction planning, formulation development, and safety assessments.
| Property | Value | Source |
| CAS Number | 1214351-42-4 | [1][2][3] |
| Molecular Formula | C₉H₇F₃O₃ | [1][2] |
| Molecular Weight | 220.15 g/mol | [1] |
| Physical Form | Solid | [1] |
| Predicted Boiling Point | 282.9 ± 40.0 °C | [2] |
| Predicted Density | 1.421 ± 0.06 g/cm³ | [2] |
| Purity (Typical) | ≥97% | [1] |
| InChI Key | VDIUATOCPYUEQQ-UHFFFAOYSA-N | [1] |
| Storage | Store sealed in a dry place at room temperature. | [1] |
Part 2: Synthesis and Purification Workflow
The synthesis of ethyl 2,3,5-trifluoro-4-hydroxybenzoate is logically approached via a two-step process starting from a readily available tetra-fluorinated precursor. This pathway leverages a regioselective nucleophilic aromatic substitution (SₙAr) followed by a standard esterification.
Logical Workflow: From Precursor to Purified Product
Caption: Synthesis workflow for Ethyl 2,3,5-Trifluoro-4-Hydroxybenzoate.
Experimental Protocol: Synthesis
Rationale: The choice of 2,3,4,5-tetrafluorobenzoic acid as a starting material is strategic. The fluorine atom at the C4 position is the most activated towards nucleophilic substitution by a hydroxyl group due to the combined electron-withdrawing effects of the ortho and meta fluorine atoms and the para-carboxyl group. Subsequent Fischer esterification is a classic, high-yielding method for converting the carboxylic acid to its ethyl ester.
Step 1: Synthesis of 4-Hydroxy-2,3,5-trifluorobenzoic Acid[4]
-
To a solution of water, add 2,3,4,5-tetrafluorobenzoic acid (1.0 eq) and sodium hydroxide (4.0 eq).
-
Heat the resulting solution to 100-110 °C and maintain stirring for 12-15 hours. The reaction progress should be monitored by a suitable method such as gas chromatography (GC) or thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and acidify to a pH of approximately 1 using a strong acid like 30% hydrochloric acid. This protonates the carboxylate and phenoxide to precipitate the product.
-
Isolate the resulting solid acid via vacuum filtration. The crude product can be purified by recrystallization from a suitable solvent like 1,2-dichlorobenzene to yield pure 4-hydroxy-2,3,5-trifluorobenzoic acid.[4]
Step 2: Esterification to Ethyl 2,3,5-trifluoro-4-hydroxybenzoate
-
Suspend the dried 4-hydroxy-2,3,5-trifluorobenzoic acid (1.0 eq) in a large excess of absolute ethanol (which acts as both solvent and reactant).
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring for the disappearance of the starting material by TLC.
-
After cooling, neutralize the excess acid with a mild base such as a saturated sodium bicarbonate solution.
-
Extract the product into an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl ester.
Experimental Protocol: Purification
Rationale: Recrystallization is an effective method for purifying solid organic compounds. The choice of solvent is critical; an ideal solvent will dissolve the compound poorly at low temperatures but well at high temperatures, while impurities remain soluble or insoluble at all temperatures.
-
Dissolve the crude solid in a minimal amount of a suitable hot solvent (e.g., a mixture of ethanol and water, or a hydrocarbon solvent like hexane).
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Dry the crystals under vacuum to obtain the final, high-purity product.
Part 3: Structural and Spectroscopic Analysis
Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic techniques provides an unambiguous structural elucidation.
| Technique | Expected Observations | Rationale & Interpretation |
| ¹H NMR | ~1.4 ppm (t, 3H) : Ethyl -CH₃~4.4 ppm (q, 2H) : Ethyl -CH₂-~5-7 ppm (s, 1H) : Phenolic -OH~7-8 ppm (t, 1H) : Aromatic C6-H | The triplet-quartet pattern is characteristic of an ethyl group. The aromatic proton will appear as a triplet due to coupling with the two adjacent fluorine atoms at C5 and a smaller meta-coupling to F at C2. The phenolic proton signal may be broad and its chemical shift is solvent-dependent. |
| ¹³C NMR | ~14 ppm : Ethyl -CH₃~62 ppm : Ethyl -OCH₂-~105-160 ppm : Aromatic carbons (showing C-F coupling)~165 ppm : Ester C=O | The fluorinated aromatic region will be complex due to one-, two-, and three-bond carbon-fluorine couplings, which are highly diagnostic for confirming the substitution pattern. |
| ¹⁹F NMR | Three distinct signals are expected, each showing fluorine-fluorine coupling. | This is the most definitive technique for confirming the fluorine substitution pattern. The coupling constants between the fluorine atoms (JFF) will verify their relative positions (ortho, meta). |
| FT-IR | ~3100-3500 cm⁻¹ : Broad O-H stretch (phenol)~2980 cm⁻¹ : C-H stretch (aliphatic)~1720 cm⁻¹ : C=O stretch (ester)~1600 cm⁻¹ : C=C stretch (aromatic)~1100-1300 cm⁻¹ : C-F stretch & C-O stretch | The strong carbonyl absorption confirms the ester functionality, while the broad hydroxyl peak indicates the phenolic group. The C-F stretches are characteristic of organofluorine compounds.[5][6] |
| Mass Spec. | M⁺ at m/z ≈ 220.03 (for C₉H₇F₃O₃) | High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. Fragmentation patterns would likely show loss of the ethoxy group (-45 Da) or the entire ester group. |
Part 4: Chemical Reactivity and Stability
The reactivity of ethyl 2,3,5-trifluoro-4-hydroxybenzoate is governed by its three key functional groups:
-
Phenolic Hydroxyl Group: The electron-withdrawing fluorine atoms increase the acidity of the phenol compared to its non-fluorinated analogue, making it more readily deprotonated by bases. It can undergo O-alkylation or O-acylation to generate ethers and esters, respectively.
-
Ethyl Ester Group: This group is susceptible to hydrolysis under either acidic or basic conditions to yield the parent carboxylic acid. It can also undergo transesterification with other alcohols or be reduced to an alcohol.
-
Trifluorinated Aromatic Ring: The ring is highly electron-deficient, making it resistant to electrophilic aromatic substitution but potentially susceptible to further nucleophilic aromatic substitution under harsh conditions.
The compound is stable under standard storage conditions (sealed, dry, room temperature)[1]. It should be kept away from strong bases and oxidizing agents.
Part 5: Safety and Handling
As with any laboratory chemical, proper safety protocols must be observed.
-
Hazard Identification: This compound is classified as harmful if swallowed or in contact with skin, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1][7]
-
GHS Hazard Statements: H302, H312, H315, H319, H332, H335.[1]
-
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.[7]
-
Hand Protection: Wear appropriate chemical-resistant gloves.
-
Skin and Body Protection: Lab coat and appropriate protective clothing.
-
Respiratory Protection: Use in a well-ventilated area or with a fume hood. If dust is generated, use a NIOSH/MSHA-approved respirator.[7][8]
-
-
Handling: Avoid creating dust. Wash hands thoroughly after handling.[8][9]
Part 6: Relevance in Drug Discovery and Materials Science
While direct applications of ethyl 2,3,5-trifluoro-4-hydroxybenzoate are still emerging, the structural motifs it contains are of high value in modern research.
Core Structure and Potential Applications
Caption: Relationship between the core structure and its potential applications.
-
Pharmaceutical Development: The incorporation of fluorine atoms, particularly the trifluoromethyl group, into drug candidates is a widely used strategy in medicinal chemistry.[10] Fluorination can enhance metabolic stability, increase lipophilicity (aiding membrane permeability), and improve binding affinity to biological targets. This makes the title compound an attractive building block for creating new therapeutic agents.
-
Enzyme Inhibition: Hydroxybenzoate derivatives have been identified as inhibitors of various enzymes. For instance, related compounds have shown inhibitory activity against α-glucosidase, an important target in diabetes management.[11] Others, like ethyl 3,4-dihydroxybenzoate, can potentiate the effects of antibiotics by inhibiting bacterial efflux pumps, a key mechanism of drug resistance.[12]
-
Materials Science: The parent acid, 4-hydroxy-2,3,5-trifluorobenzoic acid, is a documented precursor in the synthesis of advanced liquid-crystalline compounds used in display technologies.[4] The unique electronic and steric properties imparted by the trifluoro-substitution pattern are crucial for achieving the desired material properties.
References
-
ChemBK. Benzoic acid, 2,3,5-trifluoro-4-hydroxy-, ethyl ester. [Link]
-
Chemical Substance Information. 2,4,5-Trifluoro-3-hydroxybenzoic acid ethyl ester. [Link]
-
PubChem. CID 69399682 | C18H20O6. [Link]
-
The Royal Society of Chemistry. Supporting Information for Organic & Biomolecular Chemistry. [Link]
- Google Patents.
-
PubMed. Catechuic acid and ethyl 2,4,5-trihydroxybenzoate from D-glucose. [Link]
-
Cheméo. Chemical Properties of Ethylparaben (CAS 120-47-8). [Link]
-
PubChem. Ethylparaben | C9H10O3 | CID 8434. [Link]
-
ResearchGate. Synthesis of 2-(4-hydroxyphenyl)ethyl 3,4,5-Trihydroxybenzoate and Its Inhibitory Effect on Sucrase and Maltase. [Link]
-
Der Pharma Chemica. Synthesis of ethyl p-hydroxybenzoate catalyzed by (NH4)6[MnMo9O32].8H2O with Waugh structure. [Link]
-
MDPI. Phenolic Compound Ethyl 3,4-Dihydroxybenzoate Retards Drug Efflux and Potentiates Antibiotic Activity. [Link]
-
Ataman Kimya. ETHYLPARABEN (ETHYL PARA-HYDROXYBENZOATE). [Link]
-
PMC. Synthesis, spectroscopic, chemical reactivity, topology analysis and molecular docking study of ethyl 5-hydroxy-2-thioxo-4-(p-tolyl)-6-(trifluoromethyl)hexahydropyrimidine-5-carboxylate. [Link]
-
ResearchGate. Molecular structure and spectroscopic characterization of ethyl 4-aminobenzoate with experimental techniques and DFT quantum chemical calculations. [Link]
-
Crossref. Radiomodifying action, Pharmacokinetic and Biodistribution of Ethyl 3, 4, 5-trihydroxybenzoate-Implication in development of radiomitigator. [Link]
Sources
- 1. Ethyl 2,3,5-trifluoro-4-hydroxybenzoate | 1214351-42-4 [sigmaaldrich.com]
- 2. chembk.com [chembk.com]
- 3. Ethyl 2,3,5-trifluoro-4-hydroxybenzoate | 1214351-42-4 [sigmaaldrich.com]
- 4. US5446198A - 4-hydroxy-2,3,5-trifluorobenzoic acid and a process for its preparation - Google Patents [patents.google.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. researchgate.net [researchgate.net]
- 7. fishersci.com [fishersci.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
